molecular formula C21H22N2O3 B6919294 N-cyclopentyl-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide

N-cyclopentyl-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide

Cat. No.: B6919294
M. Wt: 350.4 g/mol
InChI Key: IPUCFIUTMRFHOX-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a furan-2-ylmethyl group, and a 2-(4-oxoquinolin-1-yl)acetamide moiety

Properties

IUPAC Name

N-cyclopentyl-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20-11-12-22(19-10-4-3-9-18(19)20)15-21(25)23(16-6-1-2-7-16)14-17-8-5-13-26-17/h3-5,8-13,16H,1-2,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUCFIUTMRFHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC=CO2)C(=O)CN3C=CC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be further oxidized to produce quinone derivatives.

  • Reduction: Reduction reactions can be used to modify the quinoline ring, leading to the formation of hydroquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 4-quinone.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: N-cyclopentyl-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide has shown potential as a biological probe. Its interactions with various biomolecules can be studied to understand biological processes and pathways.

Medicine: This compound has been investigated for its potential medicinal properties. It may exhibit biological activity that could be useful in the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-cyclopentyl-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-cyclopentyl-N-(furan-2-ylmethyl)ethanediamide: This compound shares the cyclopentyl and furan-2-ylmethyl groups but lacks the quinoline moiety.

  • N-(furan-2-ylmethyl)ethanamine: A simpler compound with the furan-2-ylmethyl group attached to an ethanamine core.

  • 2-(4-oxoquinolin-1-yl)acetamide: This compound contains the quinoline core and the acetamide group but lacks the cyclopentyl and furan-2-ylmethyl groups.

Uniqueness: N-cyclopentyl-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties. Its ability to interact with multiple targets and participate in various reactions makes it a valuable compound in scientific research and industrial applications.

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